molecular formula C12H15ClN2 B12132456 N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B12132456
M. Wt: 222.71 g/mol
InChI Key: ZUBMDAMPFXPZTQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a chemical compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the reaction of 4-chloroaniline with a suitable cyclic ketone under specific conditions. One common method involves the use of a cyclization reaction where the 4-chloroaniline reacts with a cyclic ketone in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like water or acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the formation of the azepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized azepine derivatives.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of substituted azepine derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its azepine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H15ClN2/c13-10-5-7-11(8-6-10)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9H2,(H,14,15)

InChI Key

ZUBMDAMPFXPZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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